molecular formula C19H25N3O6 B14588644 N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline CAS No. 61430-05-5

N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline

Cat. No.: B14588644
CAS No.: 61430-05-5
M. Wt: 391.4 g/mol
InChI Key: HALAGYGBGLTYGP-YDHLFZDLSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline is a tripeptide compound that features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and serves as a building block for more complex molecules. The presence of the benzyloxycarbonyl group helps protect the amino group during chemical reactions, making it a valuable tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline typically involves the following steps:

    Protection of the Amino Group: The amino group of L-proline is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide.

    Coupling Reactions: The protected L-proline is then coupled with L-alanine using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Free amine and benzyloxycarbonyl by-products.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. This protection is crucial for the stepwise synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl group. This combination allows for selective protection and reactivity, making it a valuable tool in synthetic chemistry and peptide research.

Properties

CAS No.

61430-05-5

Molecular Formula

C19H25N3O6

Molecular Weight

391.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H25N3O6/c1-12(21-19(27)28-11-14-7-4-3-5-8-14)16(23)20-13(2)17(24)22-10-6-9-15(22)18(25)26/h3-5,7-8,12-13,15H,6,9-11H2,1-2H3,(H,20,23)(H,21,27)(H,25,26)/t12-,13-,15-/m0/s1

InChI Key

HALAGYGBGLTYGP-YDHLFZDLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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